2-(Diethylamino)-1-(4-propoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)-1-(4-propoxyphenyl)ethanone is an organic compound with a complex structure that includes a diethylamino group, a propoxyphenyl group, and an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-1-(4-propoxyphenyl)ethanone typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-propoxybenzaldehyde and diethylamine.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 4-propoxybenzaldehyde and diethylamine under acidic or basic conditions.
Reduction: The intermediate is then subjected to a reduction reaction, often using a reducing agent like sodium borohydride or lithium aluminum hydride, to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Purification: Employing purification techniques like distillation, crystallization, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-1-(4-propoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can further modify the compound, potentially converting the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitric acid, sulfuric acid, halogens.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Nitro, sulfo, or halo derivatives of the original compound.
Scientific Research Applications
2-(Diethylamino)-1-(4-propoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-1-(4-propoxyphenyl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects such as pain relief or anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)-1-(4-methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of a propoxy group.
2-(Diethylamino)-1-(4-ethoxyphenyl)ethanone: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness
2-(Diethylamino)-1-(4-propoxyphenyl)ethanone is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can make it particularly valuable in certain applications, such as the development of new pharmaceuticals or industrial chemicals.
Properties
CAS No. |
88675-36-9 |
---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
2-(diethylamino)-1-(4-propoxyphenyl)ethanone |
InChI |
InChI=1S/C15H23NO2/c1-4-11-18-14-9-7-13(8-10-14)15(17)12-16(5-2)6-3/h7-10H,4-6,11-12H2,1-3H3 |
InChI Key |
CMUOZUUNEKIQAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.